molecular formula C13H13N3O B7901254 3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole

3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole

Cat. No.: B7901254
M. Wt: 227.26 g/mol
InChI Key: KLVBBPJBDDVKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole is a heterocyclic compound that features a pyridine ring fused to a tetrahydroindazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by cyclization to form the tetrahydroindazole ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the pyridine ring or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
  • 3-Methyl-4-oxo-1-(2-thiazolyl)-4,5,6,7-tetrahydroindazole
  • 3-Methyl-4-oxo-1-(2-pyrimidyl)-4,5,6,7-tetrahydroindazole

Uniqueness

3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole is unique due to its specific substitution pattern and the presence of both a pyridine ring and a tetrahydroindazole structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-1-pyridin-2-yl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-13-10(5-4-6-11(13)17)16(15-9)12-7-2-3-8-14-12/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVBBPJBDDVKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
Reactant of Route 4
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.